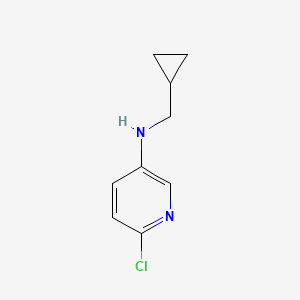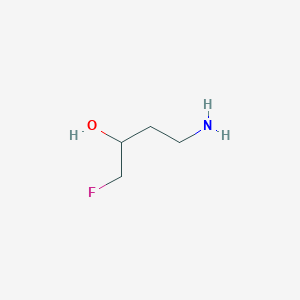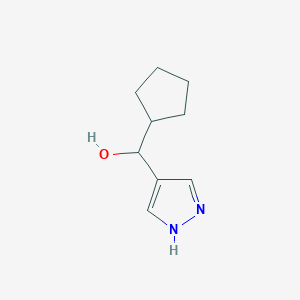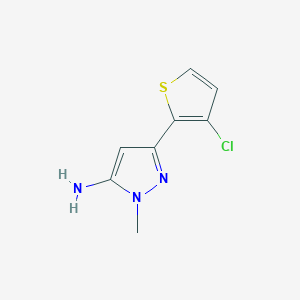![molecular formula C6H9N3OS B13291087 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole](/img/structure/B13291087.png)
3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole is a heterocyclic compound that contains an azetidine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole typically involves the reaction of azetidine derivatives with thiadiazole precursors. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole ring.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. The azetidine ring and thiadiazole ring may play a crucial role in its binding to target proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole: Similar structure with a different thiadiazole ring position.
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole: Contains a thiazole ring instead of a thiadiazole ring.
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole is unique due to its specific combination of an azetidine ring and a 1,2,5-thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H9N3OS/c1-5(9-11-8-1)4-10-6-2-7-3-6/h1,6-7H,2-4H2 |
InChI Key |
LFWBNRHPPGOVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=NSN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-1-ol](/img/structure/B13291024.png)
![2-[(1-Methylcyclobutyl)methyl]thiolane-2-carbaldehyde](/img/structure/B13291032.png)
![2-{[1-(2-Hydroxyphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13291036.png)




![2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13291084.png)
![7-ethyl-2,6-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13291086.png)


